Levonordefrin hydrochloride
Levonordefrin hydrochloride
Levonordefrin Hydrochloride is the hydrochloride salt of levonordefrin, a synthetic catecholamine and norepinephrine derivative with sympathomimetic and antihypertensive effects. Levonordefrin's antihypertensive effect is exerted through activation of alpha 2-adrenergic receptors in the cardiovascular control center of the CNS thereby suppressing the sympathetic output from the brain and subsequently lowering blood pressure. Levonordefrin binds to and activates peripheral alpha 2- adrenergic receptors, thereby causing vasoconstriction.
A norepinephrine derivative used as a vasoconstrictor agent.
A norepinephrine derivative used as a vasoconstrictor agent.
Brand Name:
Vulcanchem
CAS No.:
10390-18-8
VCID:
VC20980664
InChI:
InChI=1S/C9H13NO3.ClH/c1-5(10)9(13)6-2-3-7(11)8(12)4-6;/h2-5,9,11-13H,10H2,1H3;1H/t5-,9-;/m0./s1
SMILES:
CC(C(C1=CC(=C(C=C1)O)O)O)N.Cl
Molecular Formula:
C9H14ClNO3
Molecular Weight:
219.66 g/mol
Levonordefrin hydrochloride
CAS No.: 10390-18-8
Cat. No.: VC20980664
Molecular Formula: C9H14ClNO3
Molecular Weight: 219.66 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | Levonordefrin Hydrochloride is the hydrochloride salt of levonordefrin, a synthetic catecholamine and norepinephrine derivative with sympathomimetic and antihypertensive effects. Levonordefrin's antihypertensive effect is exerted through activation of alpha 2-adrenergic receptors in the cardiovascular control center of the CNS thereby suppressing the sympathetic output from the brain and subsequently lowering blood pressure. Levonordefrin binds to and activates peripheral alpha 2- adrenergic receptors, thereby causing vasoconstriction. A norepinephrine derivative used as a vasoconstrictor agent. |
|---|---|
| CAS No. | 10390-18-8 |
| Molecular Formula | C9H14ClNO3 |
| Molecular Weight | 219.66 g/mol |
| IUPAC Name | 4-[(1R,2S)-2-amino-1-hydroxypropyl]benzene-1,2-diol;hydrochloride |
| Standard InChI | InChI=1S/C9H13NO3.ClH/c1-5(10)9(13)6-2-3-7(11)8(12)4-6;/h2-5,9,11-13H,10H2,1H3;1H/t5-,9-;/m0./s1 |
| Standard InChI Key | YRJLEOWRVNBAOI-WFZUHFMFSA-N |
| Isomeric SMILES | C[C@@H]([C@@H](C1=CC(=C(C=C1)O)O)O)N.Cl |
| SMILES | CC(C(C1=CC(=C(C=C1)O)O)O)N.Cl |
| Canonical SMILES | CC(C(C1=CC(=C(C=C1)O)O)O)N.Cl |
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